REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][C:10]([O:12]C)=O)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[NH:14]([CH2:18][CH2:19][OH:20])[CH2:15][CH2:16][OH:17]>CO>[OH:17][CH2:16][CH2:15][N:14]([CH2:18][CH2:19][OH:20])[C:10](=[O:12])[CH2:9][N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(=O)OC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred four days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the excess diethanolamine
|
Type
|
DISSOLUTION
|
Details
|
the product was dissolved in 10 ml of methanol
|
Type
|
CUSTOM
|
Details
|
chromatographed through a column of silica gel (70-230 mesh)
|
Type
|
WASH
|
Details
|
Elution with 10% methanol in methylene chloride
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C(CN1C(=NC=C1)[N+](=O)[O-])=O)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |